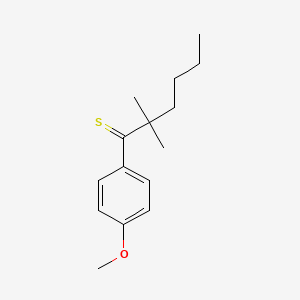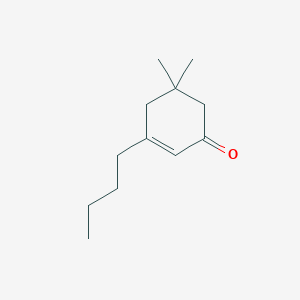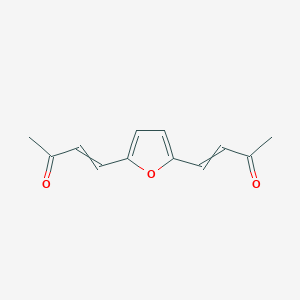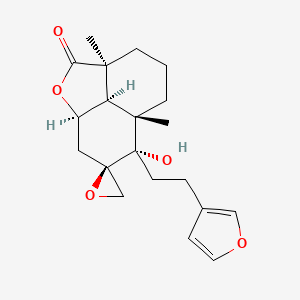![molecular formula C11H17N3O3 B14643034 N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide CAS No. 55808-66-7](/img/structure/B14643034.png)
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, an oxazole ring, and a carboxamide group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and a nitrile.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the oxazole intermediate.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxazole or morpholine rings.
科学的研究の応用
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
N-(Propan-2-yl)morpholine-4-carboxamide: A structurally similar compound with a different substituent on the oxazole ring.
N-(2-Aminoethyl)morpholine-4-carboxamide: Another related compound with an aminoethyl group instead of the oxazole ring.
Uniqueness
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide is unique due to the presence of both the oxazole and morpholine rings, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
55808-66-7 |
|---|---|
分子式 |
C11H17N3O3 |
分子量 |
239.27 g/mol |
IUPAC名 |
N-(5-propan-2-yl-1,2-oxazol-3-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C11H17N3O3/c1-8(2)9-7-10(13-17-9)12-11(15)14-3-5-16-6-4-14/h7-8H,3-6H2,1-2H3,(H,12,13,15) |
InChIキー |
AIWAJNCOEJWALP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=NO1)NC(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


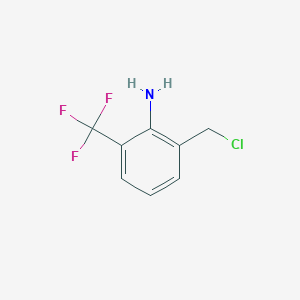
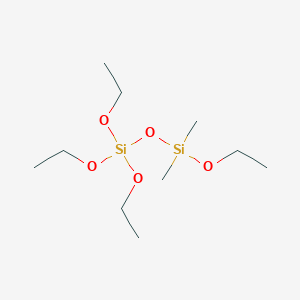
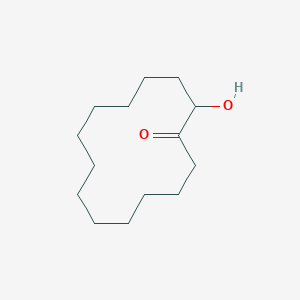
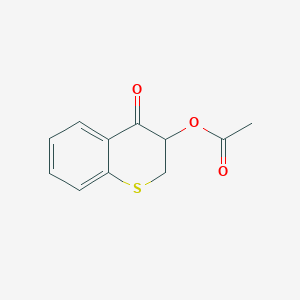
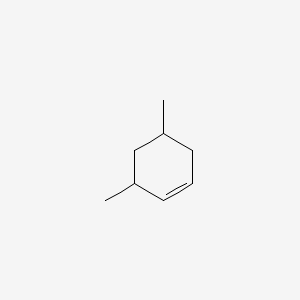
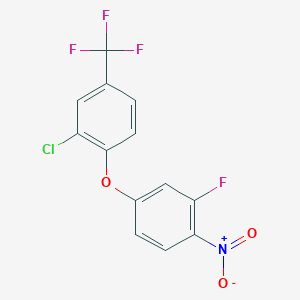

![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)
